molecular formula C17H16N2O6S B1253534 Menadione nicotinamide bisulfite CAS No. 73581-79-0

Menadione nicotinamide bisulfite

Cat. No.: B1253534
CAS No.: 73581-79-0
M. Wt: 376.4 g/mol
InChI Key: RMXKVUXLGPLYON-UHFFFAOYSA-N
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Description

Menadione nicotinamide bisulfite, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O6S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of menadione nicotinamide bisulfite typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Menadione nicotinamide bisulfite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

Menadione nicotinamide bisulfite (MNB) is a compound that combines menadione, a synthetic form of vitamin K, with nicotinamide, a form of vitamin B3. This compound has been studied for its biological activities, particularly its efficacy as a source of vitamins K and niacin in animal nutrition and its potential therapeutic roles in human health.

Vitamin K Activity

MNB serves as a bioactive source of vitamin K, which is crucial for various physiological processes, including blood coagulation and bone metabolism. The compound has shown to be more stable than other menadione derivatives when incorporated into feed, making it an effective nutritional supplement for livestock. Research indicates that MNB significantly enhances prothrombin time in chicks, suggesting improved vitamin K bioavailability compared to menadione sodium bisulfite (MSB) .

Niacin Activity

In addition to its vitamin K properties, MNB also provides niacin (vitamin B3) activity. Studies have demonstrated that the inclusion of MNB in diets deficient in niacin leads to increased weight gain in chicks, indicating its effectiveness as a niacin source . The compound's dual action as a source of both vitamins enhances its value in animal nutrition.

Toxicity and Safety

Toxicity studies have evaluated the effects of MNB at various dosages. In pigs fed diets containing graded amounts of MNB (100 to 2500 mg/kg), no significant adverse effects were observed on growth performance or blood parameters at lower doses. However, higher doses (500 and 2500 mg/kg) resulted in increased liver enzyme activities, indicating potential hepatic stress . Overall, MNB is considered safe for use in animal feed within established limits .

Cellular Mechanisms

Nicotinamide, a component of MNB, plays a critical role in cellular metabolism and protection against oxidative stress. It has been shown to influence several cellular pathways related to survival and apoptosis. Specifically, nicotinamide can enhance NAD+ levels, which are essential for energy metabolism and DNA repair processes . The compound's ability to modulate oxidative stress pathways positions it as a potential therapeutic agent for conditions such as diabetes and neurodegenerative diseases.

Case Studies

  • Diabetes Intervention : Research indicates that nicotinamide can protect pancreatic islet cells from autoimmune destruction in models of type 1 diabetes. In studies involving NOD mice, early intervention with nicotinamide led to reduced islet inflammation and preserved insulin secretion . This suggests that MNB may have similar protective effects due to its nicotinamide content.
  • Animal Trials : A study involving young chicks demonstrated that those fed diets supplemented with MNB exhibited improved growth metrics compared to controls lacking these vitamins. The prothrombin time decreased significantly with increasing doses of MNB, confirming its efficacy as a vitamin K source .

Comparative Efficacy

The following table summarizes the comparative efficacy of MNB against other forms of vitamin K and niacin sources:

CompoundVitamin K ActivityNiacin ActivitySafety Profile
This compound (MNB)HighHighSafe at practical levels
Menadione Sodium Bisulfite (MSB)ModerateLowSafe but less stable
NicotinamideNoneHighSafe at therapeutic doses

Properties

CAS No.

73581-79-0

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide

InChI

InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9)

InChI Key

RMXKVUXLGPLYON-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N

Canonical SMILES

COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N

Pictograms

Irritant; Environmental Hazard

Synonyms

menadione nicotinamide bisulfite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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